molecular formula C14H11Cl2NO B2478641 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol CAS No. 1093989-26-4

4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol

Cat. No.: B2478641
CAS No.: 1093989-26-4
M. Wt: 280.15
InChI Key: GOTKZZSTMJNCJP-RQZCQDPDSA-N
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Description

4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15. It is a type of Schiff base, which is typically formed by the condensation of a primary amine with an active carbonyl compound. Schiff bases are known for their versatility and are widely used in various fields of research and industry .

Properties

IUPAC Name

4-chloro-2-[(2-chlorophenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,9,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTKZZSTMJNCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol involves the reaction of 4-chlorosalicylaldehyde with 2-chlorobenzylamine under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol undergoes various types of chemical reactions, including:

Scientific Research Applications

4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the Schiff base structure allows for the formation of hydrogen bonds and other interactions with biological molecules, leading to its antimicrobial and therapeutic effects .

Comparison with Similar Compounds

4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol is unique compared to other similar compounds due to its specific substitution pattern and the presence of both chloro and imino groups. Similar compounds include:

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